molecular formula C14H15NOS B8720862 1-[2-(2,4-Dimethylphenyl)-4-methylthiazol-5-yl]ethanone

1-[2-(2,4-Dimethylphenyl)-4-methylthiazol-5-yl]ethanone

Cat. No. B8720862
M. Wt: 245.34 g/mol
InChI Key: JESSISKDUHVKMQ-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

To ethanol (20 ml), 2,4-dimethylthiobenzamide (2.00 g) and 3-chloropentane-2,4-dione (1.79 g) were added, and the mixture was stirred under heat reflux for 4 hours. After the mixture was allowed to cool to a room temperature, from the mixture ethanol was distilled off under a reduced pressure. To the resulting residue, ethyl acetate was added, and the mixture was heated and stirred. After the mixture was allowed to cool to a room temperature, the precipitate was separated by filtration, washed with ethyl acetate, and then dried under a reduced pressure to give the title compound (1.10 g, 37%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[S:5].Cl[CH:13]([C:17](=O)[CH3:18])[C:14](=[O:16])[CH3:15]>C(O)C>[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]1[S:5][C:13]([C:14](=[O:16])[CH3:15])=[C:17]([CH3:18])[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C(=S)N)C=CC(=C1)C
Name
Quantity
1.79 g
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under a reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue, ethyl acetate was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the precipitate was separated by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C=1SC(=C(N1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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